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A detailed examination of two targeted therapies for fibroblast growth factor receptor (FGFR)-

driven cholangiocarcinoma, this guide provides a comparative overview of Rogaratinib and

Pemigatinib. While Pemigatinib has established clinical efficacy in this setting, Rogaratinib, a

broader FGFR inhibitor, has been investigated in a range of solid tumors. This analysis

synthesizes available preclinical and clinical data to offer insights for researchers, scientists,

and drug development professionals.

Introduction
Cholangiocarcinoma (CCA), a malignancy of the bile ducts, has a poor prognosis and limited

treatment options in its advanced stages. A significant subset of intrahepatic

cholangiocarcinomas (iCCA) is characterized by alterations in the fibroblast growth factor

receptor (FGFR) signaling pathway, most commonly FGFR2 fusions or rearrangements. This

has paved the way for the development of targeted therapies known as FGFR inhibitors.

This guide provides a comparative study of two such inhibitors: Rogaratinib (BAY 1163877), a

potent and selective pan-FGFR inhibitor, and Pemigatinib (Pemazyre®), a selective inhibitor of

FGFR1, 2, and 3. While Pemigatinib has received accelerated approval from the U.S. Food and

Drug Administration (FDA) for previously treated, unresectable locally advanced or metastatic

cholangiocarcinoma with an FGFR2 fusion or other rearrangement, clinical data for

Rogaratinib in this specific indication is still emerging.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b610551?utm_src=pdf-interest
https://www.benchchem.com/product/b610551?utm_src=pdf-body
https://www.benchchem.com/product/b610551?utm_src=pdf-body
https://www.benchchem.com/product/b610551?utm_src=pdf-body
https://www.benchchem.com/product/b610551?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action
Both Rogaratinib and Pemigatinib are small-molecule kinase inhibitors that target the ATP-

binding pocket of FGFRs, thereby inhibiting their phosphorylation and downstream signaling.

However, they differ in their selectivity.

Rogaratinib is a pan-FGFR inhibitor, potently and selectively targeting FGFR1, 2, 3, and 4.[1]

Its anti-tumor activity is mediated by inhibiting FGFR-driven proliferation and survival signals

within cancer cells and potentially by affecting paracrine FGF signaling in the tumor

microenvironment.[1] Preclinical studies have demonstrated its efficacy in various cancer

models with FGFR overexpression.[1]

Pemigatinib is a selective inhibitor of FGFR1, 2, and 3.[2] In cholangiocarcinoma, its

therapeutic effect is primarily driven by the inhibition of constitutively active FGFR2 fusion

proteins, which are oncogenic drivers in a subset of patients.[2]
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Figure 1: Simplified signaling pathway of FGFR and points of inhibition by Rogaratinib and
Pemigatinib.
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A direct head-to-head clinical trial comparing Rogaratinib and Pemigatinib in

cholangiocarcinoma has not been conducted. Therefore, this comparison is based on data from

separate clinical trials.

Pemigatinib has demonstrated significant clinical activity in patients with previously treated,

locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or

rearrangements in the Phase 2 FIGHT-202 study.[2]

Rogaratinib has been evaluated in a Phase 1 dose-escalation and dose-expansion study

(NCT01976741) in patients with various advanced solid tumors selected based on FGFR

mRNA expression.[3][4] While this study included a cohort for "other solid tumour types,"

specific efficacy data for a cholangiocarcinoma sub-group has not been separately published in

detail.[4] The National Cancer Institute (NCI) Cancer Therapy Evaluation Program (CTEP) has

outlined plans to evaluate Rogaratinib in cholangiocarcinoma with FGFR2-fusion protein

complexes, indicating its potential in this disease.[3]

Efficacy Endpoint

Pemigatinib (FIGHT-202:
FGFR2
fusion/rearrangement
cohort)

Rogaratinib
(Cholangiocarcinoma)

Objective Response Rate

(ORR)
35.5%[2] Data Not Available

Complete Response (CR) 2.8%[2] Data Not Available

Partial Response (PR) 32.7% Data Not Available

Disease Control Rate (DCR) 82% Data Not Available

Median Duration of Response

(DoR)
7.5 months Data Not Available

Median Progression-Free

Survival (PFS)
6.9 months Data Not Available

Median Overall Survival (OS) 21.1 months Data Not Available

Table 1: Comparative Efficacy

Data in Cholangiocarcinoma.
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Safety and Tolerability
The safety profiles of both drugs are generally manageable, with class-specific adverse events

related to FGFR inhibition.

Pemigatinib's most common adverse events reported in the FIGHT-202 trial included

hyperphosphatemia, alopecia, diarrhea, nail toxicity, fatigue, dysgeusia, nausea, constipation,

stomatitis, and dry eye.[2] Ocular toxicity is also a known risk.

Rogaratinib's safety profile was evaluated in the Phase 1 study across various solid tumors.

The most common adverse events were hyperphosphatemia, diarrhea, and decreased

appetite. Grade 3-4 adverse events included fatigue and asymptomatic increased lipase.[4]

Adverse Event (Any
Grade)

Pemigatinib (FIGHT-202)
Rogaratinib (Phase 1, All
Tumors)

Hyperphosphatemia 60% 61%[4]

Alopecia 49% -

Diarrhea 47% 52%[4]

Nail Toxicity 40% -

Fatigue 40% 61%[4]

Dysgeusia 40% -

Nausea 37% -

Constipation 34% -

Stomatitis 30% -

Dry Eye 28% -

Decreased Appetite - 38%[4]

Table 2: Common Adverse

Events.
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Pemigatinib: FIGHT-202 Study
The FIGHT-202 trial was a multicenter, open-label, single-arm, phase 2 study.

Patient Population: Patients with previously treated, locally advanced or metastatic

cholangiocarcinoma with a documented FGFR2 fusion or rearrangement.

Dosing Regimen: Pemigatinib 13.5 mg orally once daily for 14 consecutive days, followed by

7 days off, in 21-day cycles.

Primary Endpoint: Objective response rate (ORR) as assessed by an independent review

committee.

Secondary Endpoints: Duration of response (DoR), disease control rate (DCR), progression-

free survival (PFS), and overall survival (OS).
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Figure 2: Experimental workflow of the FIGHT-202 clinical trial for Pemigatinib.

Rogaratinib: Phase 1 Study (NCT01976741)
This was a phase 1 dose-escalation and dose-expansion study.

Patient Population: Adults with advanced, refractory solid tumors. The dose-expansion phase

included cohorts for urothelial carcinoma, head and neck squamous-cell cancer, non-small-
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cell lung cancer, and other solid tumor types, with patient selection based on FGFR mRNA

expression.[4]

Dosing Regimen: Dose escalation from 50 mg to 800 mg twice daily in continuous 21-day

cycles. The recommended phase 2 dose was established at 800 mg twice daily.[4]

Primary Endpoints: Safety, tolerability, maximum tolerated dose, and recommended phase 2

dose.

Secondary Endpoints: Pharmacokinetics and preliminary clinical activity.
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Figure 3: General workflow of the Rogaratinib Phase 1 clinical trial.

Discussion and Future Directions
Pemigatinib has established a clear role in the treatment of previously treated, FGFR2 fusion-

positive cholangiocarcinoma, demonstrating clinically meaningful response rates and survival
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benefits. Its targeted approach against FGFR1-3 appears well-suited for this molecularly

defined patient population.

Rogaratinib, as a pan-FGFR inhibitor, has a broader spectrum of activity. While preclinical

data are promising across various FGFR-driven cancers, its clinical efficacy specifically in

cholangiocarcinoma remains to be definitively established through dedicated clinical trials. The

selection of patients based on FGFR mRNA overexpression, as explored in its Phase 1 trial,

represents an alternative biomarker strategy that could potentially identify a wider patient

population who might benefit from FGFR inhibition, beyond those with genetic fusions or

rearrangements.

Future research should focus on a head-to-head comparison of these and other FGFR

inhibitors in cholangiocarcinoma to determine the optimal treatment strategy. Furthermore,

investigating mechanisms of resistance to these targeted therapies is crucial for the

development of subsequent lines of treatment and combination strategies.

In conclusion, while Pemigatinib is a proven therapeutic option for a specific subset of

cholangiocarcinoma patients, the potential of Rogaratinib in this disease warrants further

investigation in dedicated clinical trials to fully elucidate its comparative efficacy and safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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